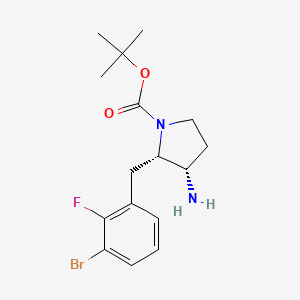
N,N'-Ethylenebis(salicylideneiminato)manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Ethylenebis(salicylideneiminato)manganese is a coordination complex formed by the reaction of manganese with the Schiff base ligand N,N’-ethylenebis(salicylideneimine)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylenebis(salicylideneiminato)manganese typically involves the reaction of manganese(II) acetate with the Schiff base ligand N,N’-ethylenebis(salicylideneimine) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex. The resulting product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N,N’-Ethylenebis(salicylideneiminato)manganese are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Ethylenebis(salicylideneiminato)manganese undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized by strong oxidizing agents, leading to the formation of higher oxidation state manganese species.
Reduction: It can also be reduced by reducing agents, resulting in the formation of lower oxidation state manganese species.
Substitution: The complex can undergo ligand substitution reactions where the Schiff base ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of other Schiff bases or coordinating ligands under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(II) complexes.
Aplicaciones Científicas De Investigación
N,N’-Ethylenebis(salicylideneiminato)manganese has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The complex has been studied for its potential as an enzyme mimic, particularly in the context of catalase and peroxidase activities.
Medicine: Research has explored its potential as an anti-cancer agent due to its ability to generate reactive oxygen species.
Industry: The compound is used in the development of advanced materials, including magnetic materials and sensors
Mecanismo De Acción
The mechanism of action of N,N’-Ethylenebis(salicylideneiminato)manganese involves its ability to coordinate with various substrates and catalyze chemical reactions. The manganese center in the complex can undergo redox cycling, which is crucial for its catalytic activity. The Schiff base ligand provides a stable environment for the manganese center, allowing it to interact with substrates and facilitate their transformation.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Ethylenebis(salicylideneiminato)iron:
N,N’-Ethylenebis(salicylideneiminato)cobalt: This cobalt complex is known for its magnetic properties and has been investigated for use in magnetic materials.
N,N’-Ethylenebis(salicylideneiminato)copper: The copper complex has been studied for its potential as an anti-cancer agent and its ability to generate reactive oxygen species .
Uniqueness
N,N’-Ethylenebis(salicylideneiminato)manganese is unique due to its specific redox properties and its ability to mimic the activity of certain enzymes. Its stability and versatility make it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
13928-31-9 |
|---|---|
Fórmula molecular |
C16H14MnN2O2 |
Peso molecular |
321.23 g/mol |
Nombre IUPAC |
manganese(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C16H16N2O2.Mn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |
Clave InChI |
NTVWCXCBGJMISE-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


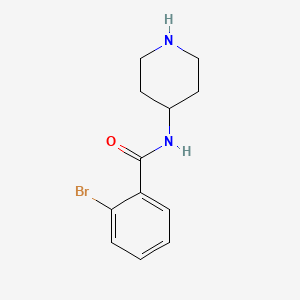
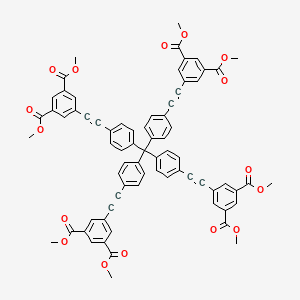
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B12837044.png)

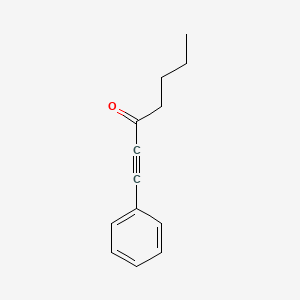
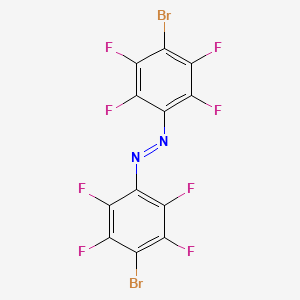
![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)
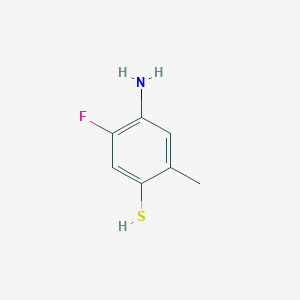
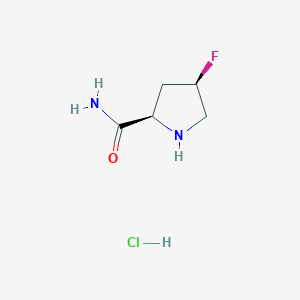
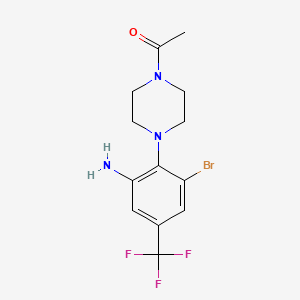

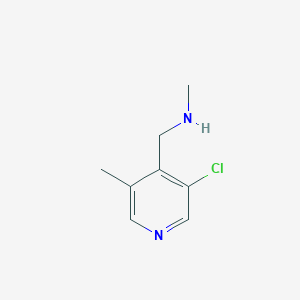
![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
